Norfluoxetine b-D-glucuronide

Analytical Chemistry Metabolomics Forensic Toxicology

Researchers quantifying fluoxetine metabolism face analytical ambiguity when unconjugated norfluoxetine is used as a surrogate-leading to misidentification and underestimation of renal clearance. Norfluoxetine β-D-glucuronide (CAS 96735-72-7) is an authentic, fully characterized N-glucuronide reference standard that resolves this challenge. • Enables unambiguous LC-MS/MS identification via distinct monoisotopic mass (471.1505 Da) and fragmentation patterns unique to secondary amine N-glucuronidation. • Essential for complete mass balance in ADME studies; quantifies the ~3.4% renal elimination pathway via norfluoxetine glucuronidation. • Supplied with comprehensive CoA; suitable for DMPK, forensic toxicology, and metabolite profiling applications.

Molecular Formula C22H24F3NO7
Molecular Weight 471.4 g/mol
Cat. No. B12291814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfluoxetine b-D-glucuronide
Molecular FormulaC22H24F3NO7
Molecular Weight471.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C22H24F3NO7/c23-22(24,25)13-6-8-14(9-7-13)32-15(12-4-2-1-3-5-12)10-11-26-20-18(29)16(27)17(28)19(33-20)21(30)31/h1-9,15-20,26-29H,10-11H2,(H,30,31)
InChIKeyGXZQMXPRYAFVRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norfluoxetine β-D-Glucuronide: A Critical Phase II Metabolite Reference Standard for Fluoxetine Pharmacokinetic and Forensic Studies


Norfluoxetine β-D-glucuronide (CAS 96735-72-7) is a phase II N-glucuronide conjugate of the active fluoxetine metabolite norfluoxetine, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation [1]. As an authentic, fully characterized analytical reference standard, it serves as an essential tool for the accurate identification and quantitation of this specific metabolite in biological matrices during drug metabolism, pharmacokinetic (DMPK), and forensic toxicology investigations . Unlike the parent drug fluoxetine or its unconjugated active metabolite norfluoxetine, this compound represents a key, albeit minor, renal elimination product, characterized by a molecular formula of C22H24F3NO7 and a molecular weight of 471.42 g/mol .

Why a Generic Glucuronide or Unconjugated Metabolite Cannot Substitute for Authentic Norfluoxetine β-D-Glucuronide


Scientific and industrial users cannot substitute a generic glucuronide or an unconjugated metabolite (e.g., norfluoxetine) for authentic norfluoxetine β-D-glucuronide due to critical, quantifiable differences in analytical behavior and biological relevance. While fluoxetine N-glucuronide is also a phase II metabolite, it is an N-glucuronide of a tertiary amine, whereas norfluoxetine β-D-glucuronide is an N-glucuronide of a secondary amine, leading to distinct chromatographic retention times and mass spectrometric fragmentation patterns that are essential for unambiguous identification in complex biological matrices [1]. Furthermore, using unconjugated norfluoxetine as a surrogate fails to account for the extent of glucuronidation, a key elimination pathway. A validated in vivo model demonstrates that norfluoxetine glucuronide accounts for a quantifiable portion of total drug excretion, and ignoring this metabolite can lead to significant underestimation of total drug clearance and exposure in pharmacokinetic studies [2].

Quantitative Differentiation Evidence: Norfluoxetine β-D-Glucuronide vs. Closest Analogs


Analytical Differentiation: Distinct Structural Class and Mass Spectrometric Signature

Norfluoxetine β-D-glucuronide is an N-glucuronide, a class defined by a direct N-glycosidic bond to a secondary amine, distinguishing it structurally from O-glucuronides and from the N-glucuronide of the tertiary amine fluoxetine [1]. This structural difference results in a unique monoisotopic mass of 471.150486606 Da, which is 14.01565 Da less than the monoisotopic mass of fluoxetine N-glucuronide (485.1661 Da), corresponding to a methyl group difference [2]. This mass difference is critical for accurate identification and quantitation via high-resolution mass spectrometry (HRMS).

Analytical Chemistry Metabolomics Forensic Toxicology

In Vivo Relevance: Quantified Contribution to Total Drug Elimination

In a controlled in vivo study in pregnant sheep, the combined urinary excretion of fluoxetine, norfluoxetine, and their respective glucuronides accounted for only 3.4% of the total maternally administered dose [1]. This quantifies the minor, yet analytically significant, role of this metabolic pathway. Furthermore, the study provides a direct qualitative comparison, noting that while these glucuronides are present in maternal urine, there was no detectable fetal production of these conjugates in vivo [2]. This highlights a key physiological difference in metabolism.

Pharmacokinetics Drug Metabolism ADME

Procurement Specification: Defined Purity and Storage for Analytical Consistency

Commercially available norfluoxetine β-D-glucuronide reference standard is provided with a defined purity of ≥95% and a specified storage condition of -20°C . This level of characterization and defined stability profile is essential for use as a certified reference material in quantitative analytical methods, as opposed to using a non-certified, synthesized material with unknown purity or stability .

Quality Control Reference Standards Method Validation

Optimal Application Scenarios for Norfluoxetine β-D-Glucuronide Based on Quantitative Evidence


Development and Validation of LC-MS/MS Methods for Fluoxetine Metabolite Profiling

This reference standard is essential for developing and validating selective and sensitive LC-MS/MS methods aimed at comprehensive fluoxetine metabolite profiling in biological matrices (plasma, urine, tissue). The distinct monoisotopic mass of 471.1505 Da [1] and its classification as an N-glucuronide [2] provide the necessary specificity to differentiate it from isobaric or closely related compounds, ensuring accurate quantitation.

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies Requiring Complete Mass Balance

In definitive ADME studies where a complete mass balance is required, the use of this standard is critical for quantifying the renal elimination pathway represented by norfluoxetine glucuronidation. As shown in a controlled in vivo study, this pathway accounts for a quantifiable, albeit minor (3.4%), fraction of total drug elimination [3]. Accurate quantitation of this metabolite is necessary to fully understand the drug's disposition and to assess the impact of UGT-mediated drug-drug interactions.

Forensic Toxicology Confirmation of Fluoxetine Exposure

In forensic toxicology, the detection of a unique phase II metabolite like norfluoxetine β-D-glucuronide in urine or post-mortem tissues provides strong, confirmatory evidence of fluoxetine exposure . Its presence, along with the parent drug and norfluoxetine, creates a robust metabolic fingerprint that can help distinguish genuine drug use from potential sample contamination or passive exposure, enhancing the defensibility of analytical findings in legal contexts.

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